3-[[6-[3-Methyl-1-[[5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]amino]butyl]pyridine-3-carbonyl]amino]propanoic acid
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Overview
Description
Heterocycle-containing compounds are a significant class of organic compounds characterized by the presence of a ring structure that includes at least one atom other than carbon. These compounds are prevalent in various natural products, medicines, agrochemicals, and organic functional materials. Heterocycle-containing compound 3 is a notable member of this class, known for its diverse applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heterocycle-containing compound 3 can be achieved through various methods. One common approach involves the use of benzyne intermediates, which can readily assemble highly diverse heterocyclic compounds in a step-economical manner under transition-metal-free conditions . Another method is the one-pot three-component cyclization strategy, which enables the preparation of polycyclic nitrogen-containing heterocyclic compounds under convenient conditions with excellent yields and short reaction times .
Industrial Production Methods: Industrial production of heterocycle-containing compound 3 often involves large-scale synthesis using efficient and cost-effective methods. The use of green synthesis techniques, such as the application of environmentally friendly solvents and catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Heterocycle-containing compound 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Heterocycle-containing compound 3 has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Plays a role in the study of biochemical pathways and the development of bioactive molecules.
Medicine: Utilized in the design of pharmaceuticals, including anticancer, antibacterial, and antiviral agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of heterocycle-containing compound 3 involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Heterocycle-containing compound 3 can be compared with other similar compounds, such as pyridine, pyrrole, furan, and thiophene . These compounds share the common feature of having a heteroatom in their ring structure but differ in their specific properties and applications. For example:
Pyridine: Contains a nitrogen atom in a six-membered ring and is used in the synthesis of vitamins and drugs.
Pyrrole: Contains a nitrogen atom in a five-membered ring and is found in many natural products, including heme.
Furan: Contains an oxygen atom in a five-membered ring and is used in the production of resins and as a solvent.
Thiophene: Contains a sulfur atom in a five-membered ring and is used in the manufacture of dyes and pharmaceuticals.
Heterocycle-containing compound 3 stands out due to its unique combination of properties and its wide range of applications in various fields.
Properties
Molecular Formula |
C27H29F3N4O3 |
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Molecular Weight |
514.5 g/mol |
IUPAC Name |
3-[[6-[3-methyl-1-[[5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]amino]butyl]pyridine-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C27H29F3N4O3/c1-16(2)12-23(22-9-6-19(14-32-22)26(37)31-11-10-24(35)36)34-21-13-17(3)25(33-15-21)18-4-7-20(8-5-18)27(28,29)30/h4-9,13-16,23,34H,10-12H2,1-3H3,(H,31,37)(H,35,36) |
InChI Key |
XWKCFFJMDVSXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC=C(C=C2)C(F)(F)F)NC(CC(C)C)C3=NC=C(C=C3)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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